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molecular formula C14H13NO4 B3231329 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene CAS No. 131770-84-8

1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

Cat. No. B3231329
M. Wt: 259.26 g/mol
InChI Key: DKJCBEQXXUXLBQ-UHFFFAOYSA-N
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Patent
US05023255

Procedure details

A mixture of 3-nitrophenol (18.49 g, 0.133 mol), anhydrous potassium carbonate (19.2 g, 0.139 mol), potassium iodide (21.0 g, 0.127 mol) and 4-methoxybenzyl chloride (19.82 g, 0.127 mol) in acetone (200 ml) was heated under reflux for 48 h.
Quantity
18.49 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
19.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[CH3:19][O:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25]Cl)=[CH:23][CH:22]=1>CC(C)=O>[CH3:19][O:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25][O:10][C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=[CH:8][CH:7]=2)=[CH:23][CH:22]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
18.49 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
19.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
21 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
19.82 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 h.
Duration
48 h

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)COC=1C=C(C=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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